1-(Pyridin-3-yl)cyclopentane-1-carboxylic acid hydrochloride
Overview
Description
It is a white crystalline powder that is soluble in water and has a molecular weight of 227.69 g/mol . This compound is known for its unique structure, which combines a pyridine ring with a cyclopentane carboxylic acid moiety, making it a versatile scaffold for drug discovery and other applications.
Preparation Methods
Chemical Reactions Analysis
1-(Pyridin-3-yl)cyclopentane-1-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
1-(Pyridin-3-yl)cyclopentane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-yl)cyclopentane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the cyclopentane carboxylic acid moiety can form hydrogen bonds with amino acid side chains . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
1-(Pyridin-3-yl)cyclopentane-1-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine derivatives: These compounds also contain a nitrogen heterocycle and are used in drug discovery due to their biological activity.
Indole derivatives: Known for their diverse biological activities, indole derivatives share some structural similarities with pyridine-containing compounds.
Pyrazole derivatives: These compounds are used in various chemical and biological applications and have a similar nitrogen-containing ring structure.
Properties
IUPAC Name |
1-pyridin-3-ylcyclopentane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c13-10(14)11(5-1-2-6-11)9-4-3-7-12-8-9;/h3-4,7-8H,1-2,5-6H2,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCWQRXFBHLKLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CN=CC=C2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803584-05-5 | |
Record name | 1-(pyridin-3-yl)cyclopentane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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